

Sac Lac vs. No Treatment: An Evidence-Based Comparison for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For researchers and professionals in drug development, understanding the baseline effects of inert substances and the natural course of a condition is fundamental to evaluating new therapies. This guide provides a comprehensive comparison of outcomes associated with "Sac lac" (Saccharum lactis, or milk sugar), a common placebo in homeopathic research, and no treatment.

The scientific consensus is that Sac lac is an inert substance with no inherent pharmacological activity. Therefore, the difference between administering Sac lac and providing no treatment lies in the psychological and physiological responses known as the placebo effect. This guide will objectively present the available evidence by comparing outcomes from clinical trials evaluating placebo (represented by Sac lac) against no treatment, and separately, homeopathic preparations against placebo.

Placebo (Sac lac) vs. No Treatment: A Quantitative Analysis

Numerous systematic reviews and meta-analyses have sought to quantify the magnitude of the placebo effect by comparing placebo groups to no-treatment control groups across a wide range of medical conditions. The data consistently show that while placebos can have a modest effect, particularly on patient-reported outcomes, they generally do not have clinically important effects for most conditions.

A landmark Cochrane review, updated over the years, has consistently found that placebo interventions, when compared to no treatment, have no significant effects on binary outcomes (e.g., cured vs. not cured). For continuous outcomes (e.g., pain scales), a small beneficial effect is sometimes observed, especially for subjective outcomes like pain and nausea. However, the review authors caution that it is difficult to distinguish this from biased reporting.

Below is a summary of findings from a key meta-analysis comparing placebo to no treatment for insomnia symptoms, a condition where subjective reporting is a primary outcome.

Outcome Measure	Hedges' g (95% CI)	Interpretation
Perceived Sleep Onset Latency	0.272 (0.113 to 0.431)	Small beneficial effect of placebo
Perceived Total Sleep Time	0.322 (0.128 to 0.516)	Small beneficial effect of placebo
Perceived Global Sleep Quality	0.581 (0.344 to 0.818)	Moderate beneficial effect of placebo
Objective Sleep Onset Latency	-0.013 (-0.301 to 0.275)	No significant effect of placebo

Data from a systematic review and meta-analysis on placebo vs. no treatment for insomnia symptoms.^[1]

Homeopathy vs. Placebo (Sac lac): A Review of the Evidence

The efficacy of homeopathy is a subject of ongoing scientific debate. A large body of evidence from systematic reviews and meta-analyses has compared homeopathic preparations to placebos (often Sac lac). While some earlier meta-analyses suggested a small effect of homeopathy beyond placebo, subsequent and more rigorous analyses of high-quality studies have largely concluded that there is no reliable evidence to support this.

A highly cited meta-analysis published in The Lancet by Shang et al. compared placebo-controlled trials of homeopathy with those of conventional medicine. The authors found that after accounting for biases, there was weak evidence for a specific effect of homeopathic

remedies, in contrast to strong evidence for the effects of conventional interventions.^[2]^[3] This finding is consistent with the view that the clinical effects of homeopathy are largely attributable to the placebo effect.^[2]^[3]

The table below summarizes the findings of several key meta-analyses on the topic.

Meta-Analysis (Year)	Number of Trials	Key Finding (Odds Ratio/Effect Size)	Conclusion
Linde et al. (1997)	89	OR = 2.45 (95% CI 2.05 to 2.93) in favor of homeopathy. For 26 high-quality trials, OR = 1.66 (95% CI 1.33 to 2.08).	The results are not compatible with the hypothesis that the clinical effects of homeopathy are completely due to placebo. [4]
Shang et al. (2005)	110 (homeopathy)	For 8 large, high-quality trials, OR = 0.88 (95% CI 0.65 to 1.19).	Biases are present in both homeopathy and conventional medicine trials. The effects of homeopathy are compatible with the placebo effect. [2] [3]
Mathie et al. (2014)	22 (individualized)	OR = 1.53 (95% CI 1.22 to 1.91). For 3 trials with reliable evidence, OR = 1.98 (95% CI 1.16 to 3.38).	Medicines in individualized homeopathy may have small, specific treatment effects. The overall quality of evidence is low. [5]
Mathie et al. (2017)	54 (non-individualized)	SMD = -0.33 (95% CI -0.44 to -0.21). For 3 trials with reliable evidence, SMD = -0.18 (95% CI -0.46 to 0.09).	Meta-analysis of all data suggests an effect beyond placebo, but analysis of reliable evidence does not. The quality of evidence is low. [6]
Cochrane Reviews (various)	Varies by review	Generally, no evidence to support the efficacy of homeopathic medicinal products for	The findings of currently available Cochrane reviews do not show that homeopathic

the conditions studied. medicines have
[2][7] effects beyond
placebo.[7]

Experimental Protocols

To understand the evidence presented, it is crucial to examine the methodologies of the clinical trials from which the data are derived.

Protocol for a Three-Arm Trial: Active Treatment vs. Placebo vs. No Treatment

This trial design is considered the gold standard for distinguishing the specific effects of a treatment from the placebo effect and the natural history of the disease.

- Participant Recruitment and Baseline Assessment: A cohort of patients with a specific condition is recruited. Baseline measurements of relevant outcomes are taken.
- Randomization: Participants are randomly assigned to one of three groups:
 - Active Treatment Group: Receives the experimental therapy.
 - Placebo Group: Receives an inert substance (e.g., Sac lac) that is identical in appearance, taste, and administration to the active treatment.
 - No-Treatment Group: Receives no intervention but is monitored in the same way as the other groups.
- Blinding: To minimize bias, the trial is typically double-blinded, meaning neither the participants nor the investigators know who is receiving the active treatment versus the placebo. The no-treatment group cannot be blinded.
- Intervention Phase: The assigned interventions (or lack thereof) are administered for a predefined period.
- Outcome Assessment: The outcomes measured at baseline are reassessed at the end of the intervention period and at any follow-up points.

- **Data Analysis:** The outcomes of the three groups are compared. The difference between the active treatment and placebo groups represents the specific treatment effect. The difference between the placebo and no-treatment groups represents the placebo effect. The change in the no-treatment group from baseline represents the natural history of the condition.

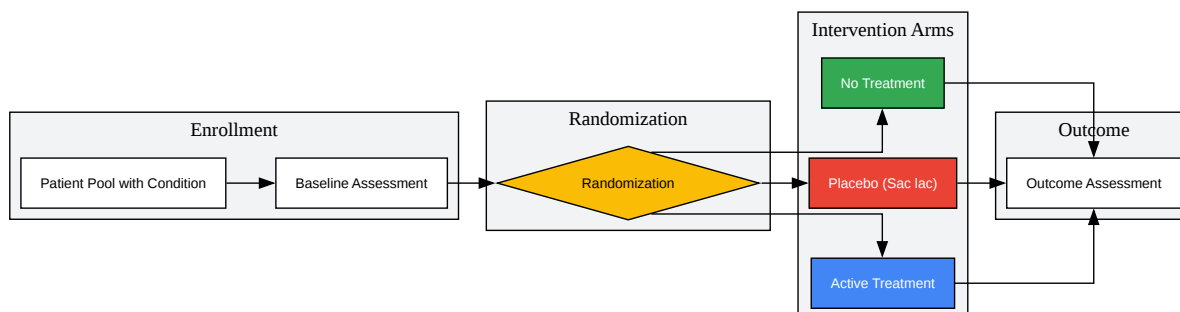
Protocol for a Placebo-Controlled Homeopathy Trial

These trials are designed to assess whether a homeopathic remedy has an effect beyond the placebo effect.

- **Participant Recruitment and Homeopathic Consultation:** Patients are recruited and typically undergo a detailed consultation with a homeopath to determine the most appropriate "individualized" remedy. In trials of non-individualized homeopathy, a standard remedy for the condition is used.
- **Randomization:** Participants are randomly assigned to receive either the prescribed homeopathic preparation or a placebo (Sac lac) that is indistinguishable from the active remedy.
- **Blinding:** The trial is double-blinded.
- **Intervention and Follow-up:** Participants take the assigned preparation as instructed. Follow-up consultations and outcome assessments are conducted at predetermined intervals.
- **Outcome Assessment:** Standardized and validated outcome measures are used to assess changes in the participants' condition.
- **Data Analysis:** The outcomes of the homeopathy group are compared to those of the placebo group to determine if there is a statistically significant difference.

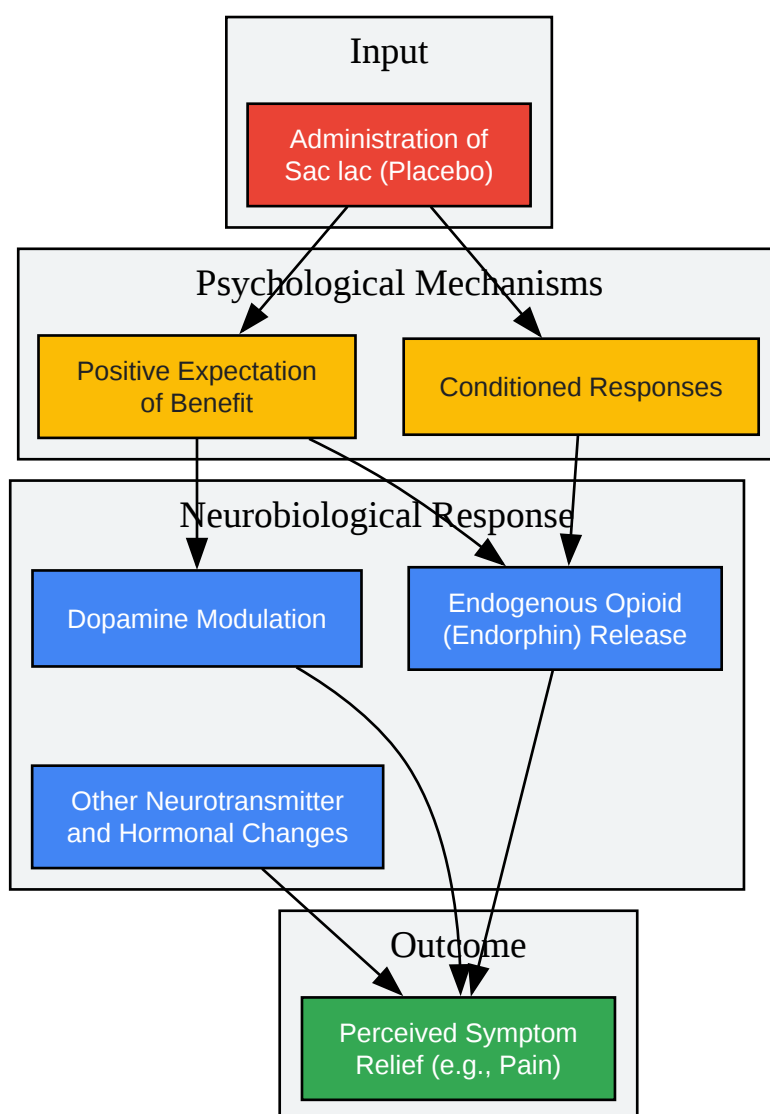
Visualizing Experimental Design and Signaling Pathways

To further clarify the relationships and workflows discussed, the following diagrams are provided.



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Workflow of a three-arm clinical trial.



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Hypothesized signaling pathway of the placebo effect.

Conclusion

Based on a comprehensive review of the scientific literature, there is no evidence to suggest that Sac lac has any specific therapeutic effect. Its role in clinical research is that of a placebo, an inert substance used as a control. The difference between administering Sac lac and providing no treatment is the elicitation of the placebo effect, which can lead to modest, primarily subjective, improvements in certain conditions.

Systematic reviews and meta-analyses of placebo-controlled trials of homeopathy have not produced reliable evidence that homeopathic preparations have effects beyond the placebo effect. While some studies have shown positive results, these are often of low methodological quality and are not consistently replicated in high-quality trials. Therefore, for the scientific and research community, the effects observed from Sac lac are considered to be representative of the placebo response.

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- To cite this document: BenchChem. [Sac Lac vs. No Treatment: An Evidence-Based Comparison for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8236321#is-there-a-difference-between-sac-lac-and-no-treatment]

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